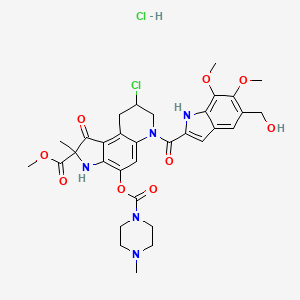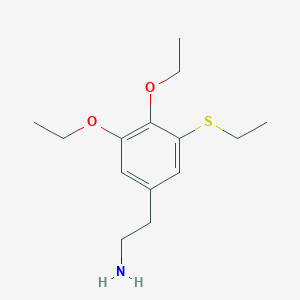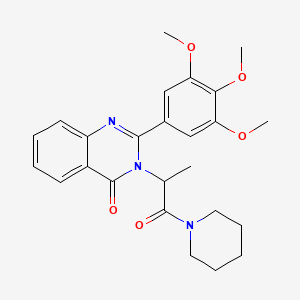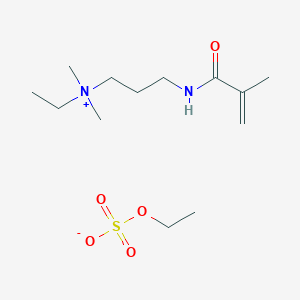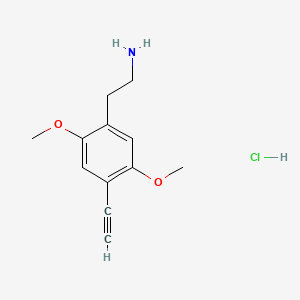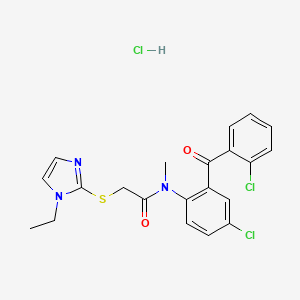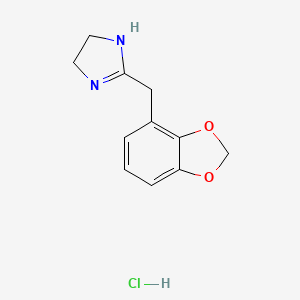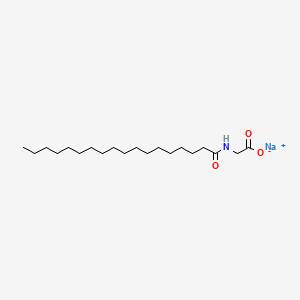
Sodium stearoyl glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium stearoyl glycinate is a compound that belongs to the class of surfactants. Surfactants are amphiphilic molecules, meaning they contain both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This unique structure allows them to reduce surface tension between different substances, making them useful in a variety of applications, particularly in the cosmetic and personal care industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium stearoyl glycinate can be synthesized through the esterification of stearic acid with glycine, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product without unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves batch or continuous processes. Batch processes are suitable for smaller quantities and a wider range of products, while continuous processes are more efficient for large-scale production. Reactor design is crucial to ensure high-quality emulsifiers .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium stearoyl glycinate primarily undergoes saponification, esterification, and hydrolysis reactions. These reactions are essential for its function as a surfactant.
Common Reagents and Conditions:
Saponification: Involves the reaction of stearic acid with sodium hydroxide, resulting in the formation of sodium stearate and glycerol.
Esterification: Stearic acid reacts with glycine in the presence of a catalyst to form this compound.
Hydrolysis: this compound can be hydrolyzed back into stearic acid and glycine under acidic or basic conditions
Major Products: The primary products of these reactions include sodium stearate, glycerol, and this compound itself .
Applications De Recherche Scientifique
Sodium stearoyl glycinate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the solubilization of membrane proteins and other biological molecules.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Commonly used in the cosmetic and personal care industries for its ability to improve the texture and stability of products such as creams, lotions, and shampoos
Mécanisme D'action
The mechanism of action of sodium stearoyl glycinate is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of different phases in a formulation. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization .
Comparaison Avec Des Composés Similaires
Sodium stearate: Another surfactant derived from stearic acid, commonly used in soaps and detergents.
Sodium cocoyl glycinate: A surfactant derived from coconut oil and glycine, known for its mildness and use in personal care products.
Potassium cocoyl glycinate: Similar to sodium cocoyl glycinate but uses potassium instead of sodium, offering different solubility and foaming properties
Uniqueness: Sodium stearoyl glycinate stands out due to its specific combination of stearic acid and glycine, providing a balance of hydrophilic and hydrophobic properties that make it particularly effective in stabilizing emulsions and enhancing the texture of cosmetic products .
Propriétés
Numéro CAS |
41489-14-9 |
|---|---|
Formule moléculaire |
C20H38NNaO3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
sodium;2-(octadecanoylamino)acetate |
InChI |
InChI=1S/C20H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24;/h2-18H2,1H3,(H,21,22)(H,23,24);/q;+1/p-1 |
Clé InChI |
YVZQQYAFKGUHJV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


